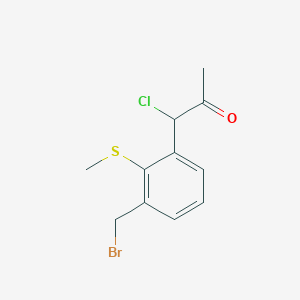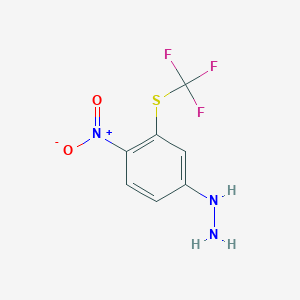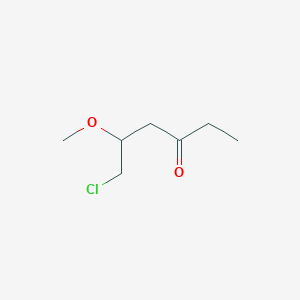
6-Chloro-5-methoxyhexan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-methoxyhexan-3-one is an organic compound with the molecular formula C7H13ClO2 It is a chlorinated ketone with a methoxy group, making it a versatile intermediate in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methoxyhexan-3-one can be achieved through several methods. One common approach involves the chlorination of 5-methoxyhexan-3-one. This reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-methoxyhexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can yield alcohols. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like ammonia (NH3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Amines, thioethers, or ethers.
Scientific Research Applications
6-Chloro-5-methoxyhexan-3-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-5-methoxyhexan-3-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the chlorine and methoxy groups can influence the compound’s reactivity and binding affinity to molecular targets. Detailed studies on its interaction with specific enzymes or receptors are necessary to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-6-methoxyhexan-3-one
- 6-Methoxyhexan-3-one
- 5-Methoxyhexan-3-one
Comparison
6-Chloro-5-methoxyhexan-3-one is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties. Compared to 5-Chloro-6-methoxyhexan-3-one, the position of the chlorine atom can significantly affect the compound’s reactivity and interaction with other molecules. The methoxy group increases the compound’s solubility in organic solvents and can influence its overall stability and reactivity.
Properties
CAS No. |
102516-16-5 |
|---|---|
Molecular Formula |
C7H13ClO2 |
Molecular Weight |
164.63 g/mol |
IUPAC Name |
6-chloro-5-methoxyhexan-3-one |
InChI |
InChI=1S/C7H13ClO2/c1-3-6(9)4-7(5-8)10-2/h7H,3-5H2,1-2H3 |
InChI Key |
PZUASOIKUYZYIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(CCl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


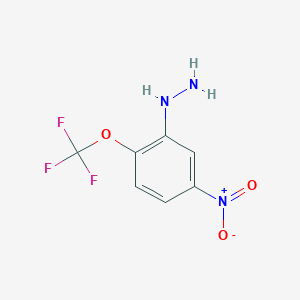
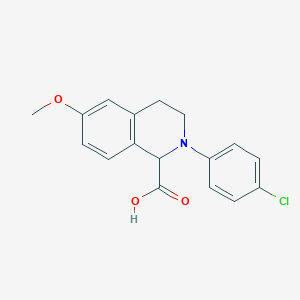
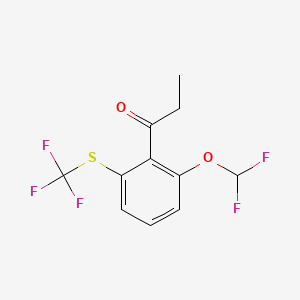

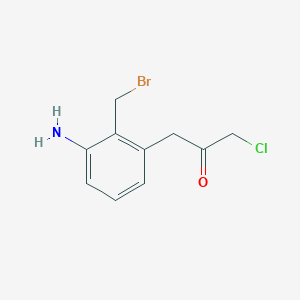
![3-Tert-butyl 1-ethyl 8-oxo-3-azabicyclo[3.2.1]octane-1,3-dicarboxylate](/img/structure/B14065933.png)
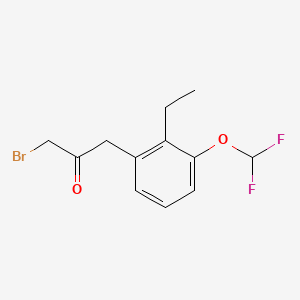


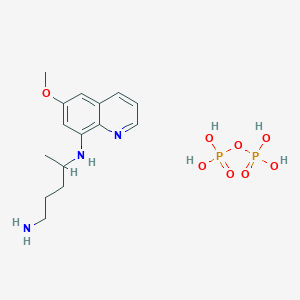
![N-(3-chlorophenyl)-1-methyl-7-(4-morpholinylcarbonyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14065965.png)

